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Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH

Cat. No.: B12495769
M. Wt: 485.6 g/mol
InChI Key: YUHBERDYPBZPQD-UHFFFAOYSA-N
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Description

Contextualization of Cysteine Derivatives in Contemporary Peptide Synthesis

Cysteine is a unique amino acid due to the presence of a thiol group (-SH) in its side chain. This thiol group is highly reactive and can participate in various chemical reactions, most notably the formation of disulfide bonds. bachem.comnih.gov These disulfide bridges are crucial for stabilizing the three-dimensional structures of many peptides and proteins, which in turn dictates their biological activity. bachem.com

In contemporary peptide synthesis, the incorporation of cysteine residues requires careful management of this reactive thiol group to prevent unwanted side reactions, such as oxidation or disulfide formation, during the assembly of the peptide chain. bachem.com To address this, a variety of cysteine derivatives with different protecting groups for the thiol functionality have been developed. The choice of the appropriate protecting group is a critical aspect of the synthetic strategy, as it must be stable throughout the synthesis and selectively removable at the desired stage. sigmaaldrich.com

Rationale for the Fmoc and tert-Butoxycarbonylpropyl Protecting Group Strategy for Thiol Functionality

The compound Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH employs a dual-protection strategy. The N-terminus of the amino acid is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol group of the cysteine side chain is protected by a tert-butoxycarbonylpropyl group.

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.orgwikipedia.org Its key advantage is its stability under acidic conditions and its easy removal with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgyoutube.com This orthogonality allows for the selective deprotection of the N-terminal amine for the next coupling step without affecting acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. wikipedia.orgslideshare.net

The tert-butoxycarbonylpropyl group serves to protect the highly reactive thiol side chain of cysteine. This protection prevents the thiol from engaging in undesired reactions during peptide synthesis. The tert-butoxycarbonyl portion of this group is acid-labile and can be removed using strong acids like trifluoroacetic acid (TFA), which is often used in the final step of SPPS to cleave the completed peptide from the resin and remove other acid-labile side-chain protecting groups.

This combination of a base-labile N-terminal protecting group and an acid-labile side-chain protecting group is a cornerstone of the widely used Fmoc/tBu strategy in SPPS. slideshare.net

Significance of this compound as a Specialized Building Block in Chemical Synthesis

This compound is a valuable building block in chemical synthesis, particularly for the creation of complex peptides. Its design offers a reliable method for incorporating cysteine into a peptide sequence while maintaining control over the thiol group's reactivity. The stability of the tert-butoxycarbonylpropyl group under the basic conditions used for Fmoc removal ensures the integrity of the cysteine side chain throughout the iterative process of peptide elongation.

Scope and Objectives of Academic Research Pertaining to this compound

Academic research involving this compound and similar derivatives focuses on several key areas:

Development of Novel Protecting Group Strategies: Researchers continuously explore new protecting groups for cysteine to improve upon existing methods. This includes investigating groups with different lability characteristics to enhance orthogonality and allow for more complex synthetic designs, such as the formation of multiple, specific disulfide bonds within a single peptide. sigmaaldrich.comiris-biotech.de

Optimization of Synthesis Protocols: Studies aim to refine the conditions for coupling and deprotection reactions involving protected cysteine derivatives to maximize efficiency and minimize side reactions like racemization. csic.es

Synthesis of Biologically Active Peptides: A major objective is the application of these building blocks in the total synthesis of naturally occurring or designed peptides with therapeutic or other biological functions. This allows for the study of structure-activity relationships and the development of new peptide-based drugs.

Comparative Studies: Research often involves comparing the performance of different cysteine protecting groups, such as Trityl (Trt), Acetamidomethyl (Acm), and Tetrahydropyranyl (Thp), against each other in the context of specific peptide syntheses to determine the optimal choice for a given target molecule. sigmaaldrich.comiris-biotech.de

Chemical Compound Information

Compound Name
This compound
L-Cysteine
Fmoc-Cys(Trt)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(Thp)-OH
Trifluoroacetic acid
Piperidine
Dimethylformamide

Physicochemical Properties of this compound

PropertyValue
CAS Number 102971-73-3 iris-biotech.debiosynth.comcusabio.com
Molecular Formula C26H31NO6S iris-biotech.debiosynth.comcreative-peptides.com
Molecular Weight 485.59 g/mol iris-biotech.debiosynth.com
Form Lyophilized powder cusabio.com
Storage Temperature 2-8°C or -20°C iris-biotech.decusabio.com
Purity Typically ≥95% cusabio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31NO6S B12495769 Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHBERDYPBZPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc L Cys Tert Butoxycarbonylpropyl Oh

Historical Overview of Thiol Protection Strategies in Cysteine Chemistry

The unique reactivity of the thiol group (-SH) in the side chain of cysteine has made it a cornerstone of protein structure and function, primarily through the formation of disulfide bonds. bachem.comnih.gov However, this same reactivity presents a significant challenge in chemical peptide synthesis, necessitating the use of protecting groups to prevent unwanted side reactions, such as oxidation. bachem.com The protection of the thiol moiety is mandatory during peptide synthesis to ensure the integrity of the final product. bachem.com

Historically, the development of thiol protecting groups has evolved to meet the demands of increasingly complex synthetic targets and strategies, particularly with the advent of Solid-Phase Peptide Synthesis (SPPS).

Early Strategies: The benzyl (B1604629) (Bzl) group was one of the earliest and most robust protecting groups used for cysteine. researchgate.net Its removal, however, requires harsh conditions like sodium in liquid ammonia (B1221849) or strong acids such as HF, limiting its compatibility with sensitive peptides.

Fmoc/tBu Orthogonality: The rise of Fmoc-based SPPS, which uses a mild base (piperidine) for Nα-deprotection, spurred the development of acid-labile thiol protecting groups. rsc.org The trityl (Trt) group became the most common choice in this context. bachem.compeptide.com It is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, leaving a free thiol ready for disulfide bond formation. peptide.compeptide.com

Orthogonal and Semi-Orthogonal Groups: For the synthesis of peptides with multiple disulfide bridges, a toolbox of orthogonal protecting groups, which can be removed under different conditions, is required. nih.gov

The acetamidomethyl (Acm) group is stable to TFA and can be removed in a separate step, often using mercury(II) acetate (B1210297) or iodine, allowing for regioselective disulfide bond formation. bachem.comnih.gov

The tert-butyl (tBu) group is also TFA-stable and requires stronger conditions for removal, offering another layer of orthogonality. nih.govresearchgate.net

Highly acid-labile groups like 4-methoxytrityl (Mmt) were developed for situations where selective deprotection on-resin is needed. The Mmt group can be removed with as little as 0.5-1% TFA, leaving other acid-labile groups like tert-butyl esters intact. nih.gov

The tetrahydropyranyl (Thp) group was introduced as an alternative that can minimize racemization at the C-terminal cysteine and is cleavable under mild acidic conditions. iris-biotech.desigmaaldrich.com

Disulfide-Based Protection: Groups like tert-butylthio (StBu) and the more recent sec-isoamylthio (SIT) are removed under reductive conditions (e.g., with thiols like dithiothreitol), providing another orthogonal strategy. iris-biotech.deresearchgate.netiris-biotech.de The SIT group was developed to overcome the often slow and difficult removal of the StBu group. iris-biotech.de

This evolution reflects a continuous search for greater control and flexibility in peptide synthesis, enabling the creation of complex biomolecules. rsc.orgrsc.org The tert-butoxycarbonylpropyl group of the title compound represents a specific tool within this landscape, chosen for its particular cleavage characteristics and the functionality it imparts.

Table 1: Comparison of Common Thiol Protecting Groups in Cysteine Chemistry

Protecting GroupAbbreviationCleavage ConditionsOrthogonality with Fmoc/tBu StrategyKey Feature
TritylTrt95% TFA peptide.comCompatible (cleaved during final step)Most common for standard SPPS. peptide.com
AcetamidomethylAcmIodine, Mercury(II) Acetate bachem.comOrthogonalAllows for regioselective disulfide formation. nih.gov
tert-ButyltBuStrong acid (e.g., HF) nih.govOrthogonalHighly stable to standard TFA cleavage.
MonomethoxytritylMmt0.5-1% TFA nih.govOrthogonalVery high acid lability for selective deprotection. nih.gov
TetrahydropyranylThpMild acid (e.g., 10% TFA) iris-biotech.deOrthogonalReduces racemization risk. sigmaaldrich.com
tert-ButylthioStBuReducing agents (e.g., DTT, TCEP) iris-biotech.deiris-biotech.deOrthogonalRemoved by reduction, not acid/base.

Detailed Synthesis Pathways for Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH

The synthesis of this compound is a multi-step process that typically involves the sequential, controlled modification of the L-cysteine backbone. The most common pathway involves first modifying the thiol side chain, followed by the protection of the alpha-amino group.

Protection Strategies for the Alpha-Amino and Carboxyl Groups

The final compound features a free carboxyl group (-OH) and an Fmoc-protected alpha-amino group. The synthetic strategy is designed to yield this specific arrangement.

Alpha-Amino Group Protection: Following the modification of the thiol group, the alpha-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A standard procedure involves dissolving the S-alkylated cysteine in a solvent mixture like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is added as the Fmoc source, along with a mild base such as N-methylmorpholine (NMM) to facilitate the reaction. The reaction is typically stirred at room temperature to ensure complete incorporation of the Fmoc group.

Carboxyl Group State: In the described synthetic pathway, the carboxyl group of the starting L-cysteine is often left unprotected as a carboxylate salt during the initial S-alkylation step in an aqueous or polar aprotic solvent system. This approach is viable because the carboxylate is a relatively poor nucleophile compared to the highly nucleophilic thiolate anion, thus minimizing side reactions at the carboxyl position. nih.gov This strategy avoids the need for additional protection and deprotection steps for the carboxyl group, streamlining the synthesis.

Introduction of the tert-Butoxycarbonylpropyl Moiety onto the Cysteine Thiol

The core of the synthesis is the specific alkylation of the cysteine sulfhydryl group. This is achieved through a nucleophilic substitution reaction (S-alkylation).

Thiol Deprotonation: The process begins with the deprotonation of the highly acidic thiol group of L-cysteine to form a thiolate anion. nih.gov This is typically accomplished by dissolving L-cysteine in a polar aprotic solvent like anhydrous DMF and treating it with a suitable base, such as potassium carbonate. The thiolate is a potent nucleophile, ready to react with an electrophile.

Nucleophilic Alkylation: An alkylating agent containing the tert-butoxycarbonylpropyl moiety is then introduced. This reagent is typically a 4-halobutanoate derivative, such as tert-butyl 4-bromobutanoate. The sulfur atom of the thiolate attacks the carbon atom bearing the halide, displacing it and forming a stable carbon-sulfur bond. The reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature for several hours to ensure completion.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Table 2: Parameters for Optimization in the Synthesis of this compound

ParameterS-Alkylation StepN-Fmoc Protection StepRationale for Optimization
Base K₂CO₃, NaHCO₃, Organic bases (e.g., DIPEA)NMM, DIPEA, PyridineThe choice of base affects the deprotonation efficiency of the thiol (for alkylation) and the neutralization of the amino group (for Fmocylation). Base strength and solubility are key factors.
Solvent DMF, DMSO, Acetonitrile/WaterDMF/DCM, Dioxane, AcetonitrileSolvent polarity and aprotic nature are critical for dissolving reagents and facilitating the nucleophilic attack while minimizing side reactions.
Temperature 0°C to Room TemperatureRoom TemperatureLower initial temperatures can help control exothermic reactions and reduce side products. Reaction kinetics are temperature-dependent.
Stoichiometry Slight excess of alkylating agent (e.g., 1.2 eq.) Excess of Fmoc-Osu (e.g., 1.5 eq.) Using a slight excess of the electrophilic reagent ensures the complete conversion of the starting material.
Reaction Time 12-24 hours 2-6 hours Time must be sufficient for reaction completion, which is monitored by techniques like Thin Layer Chromatography (TLC) or HPLC.

Careful control of these variables is essential to prevent common side reactions such as over-alkylation, racemization, or incomplete protection, thereby improving the final yield and purity.

Evaluation of Alternative Synthetic Approaches and Their Respective Advantages

While the pathway described is common, alternative strategies and protecting groups can be considered, each with distinct advantages. The choice is often dictated by the intended application of the final peptide.

The primary alternative is the choice of a different S-protecting group. The tert-butoxycarbonylpropyl group is unique in that its deprotection via TFA during final peptide cleavage results in a cysteine residue with a free carboxylic acid on its side chain (-S-(CH₂)₃-COOH). This functionality can be exploited for further specific modifications, such as lactamization with a side-chain amine to form a cyclic peptide.

Table 3: Comparative Advantages of Thiol Protection Strategies

Protecting GroupCleavage ConditionKey AdvantageDisadvantage/Limitation
tert-Butoxycarbonylpropyl 95% TFALeaves a carboxyl handle post-cleavage for further modification.Not suitable if a free thiol is desired immediately after cleavage.
Trityl (Trt) 95% TFA Generates a free thiol directly. peptide.com Cost-effective. sigmaaldrich.comCan be sterically bulky; risk of reattachment if scavengers are insufficient.
Acetamidomethyl (Acm) Iodine / Silver Acetate bachem.comsigmaaldrich.comOrthogonal to TFA cleavage, allowing for selective disulfide formation. nih.govRequires separate, potentially harsh deprotection step; use of heavy metals.
tert-Butylthio (StBu) Reducing Agents (e.g., DTT) iris-biotech.deOrthogonal to acid/base chemistry. researchgate.netRemoval can be slow and sometimes incomplete. researchgate.netiris-biotech.de

Another alternative approach involves reversing the order of the synthetic steps: performing Nα-Fmoc protection on L-cysteine first, followed by S-alkylation. This route can be advantageous as it simplifies purification of the intermediate Fmoc-L-Cysteine. However, it can also present challenges, as the basic conditions sometimes used for S-alkylation could potentially compromise the base-labile Fmoc group, requiring careful selection of non-nucleophilic bases and reaction conditions.

Advanced Purification Techniques for High Purity this compound

Achieving the high purity required for peptide synthesis necessitates effective purification of the final compound.

Flash Chromatography: The primary method for purifying the crude product is silica (B1680970) gel flash chromatography. This technique separates the desired compound from unreacted starting materials and by-products based on polarity.

A typical protocol involves a gradient elution system, for example, starting with a less polar mixture like hexane/ethyl acetate (4:1) and gradually increasing the polarity to a 1:1 mixture.

To improve the peak shape and prevent "tailing," which is common with acidic compounds on silica gel, a small amount of acetic acid (e.g., 0.1%) is often added to the eluent.

Table 4: Representative Flash Chromatography Parameters

ParameterValue/ConditionPurpose
Stationary Phase Silica GelStandard adsorbent for normal-phase chromatography.
Mobile Phase Gradient of Hexane/Ethyl Acetate (4:1 to 1:1) Allows for the separation of compounds with varying polarities.
Additive 0.1% Acetic Acid Suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.
Monitoring Thin Layer Chromatography (TLC)Used to determine the appropriate solvent system and to identify fractions containing the product.

Recrystallization: For some amino acid derivatives, recrystallization can be an effective and scalable method to achieve very high purity. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of an appropriate solvent or solvent system is critical for success.

Preparative HPLC: For the highest possible purity, especially on a smaller scale, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed. This method separates compounds based on their hydrophobicity. The crude material is dissolved and injected onto a column packed with a nonpolar stationary phase (like C18-silica), and eluted with a gradient of an aqueous solvent (often containing 0.1% TFA) and an organic solvent like acetonitrile. This technique provides excellent resolution and is often used to produce analytical-grade material.

Chromatographic Methodologies for Product Isolation and Purification

Chromatographic techniques are indispensable for the isolation and purification of this compound from the reaction mixture, ensuring a high degree of purity required for its use in peptide synthesis. Column chromatography, particularly using silica gel as the stationary phase, is a widely employed method.

The choice of the mobile phase, or eluent, is critical for achieving effective separation of the desired product from unreacted starting materials and by-products. A gradient elution system is often utilized, where the polarity of the solvent mixture is gradually increased over the course of the separation. For the purification of this compound, a common eluent system involves a gradient of ethyl acetate in hexane. To improve the peak shape and reduce tailing, which can be an issue with acidic compounds on silica gel, a small amount of acetic acid is often added to the mobile phase.

The progress of the purification is monitored by thin-layer chromatography (TLC), which allows for the identification of the fractions containing the pure product. Once the pure fractions are collected, the solvent is removed under reduced pressure to yield the purified this compound.

Table 1: Chromatographic Purification Parameters for this compound

ParameterDetails
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate with Acetic Acid
Elution Mode Gradient
Detection Thin-Layer Chromatography (TLC)

Recrystallization and Precipitation Strategies for Compound Refinement

Following initial purification by chromatography, recrystallization and precipitation are valuable techniques for further refining this compound and obtaining a highly crystalline, pure solid.

Recrystallization is a process that relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities, being present in smaller amounts, tend to remain in the solution.

The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For Fmoc-protected amino acids, common recrystallization solvents include mixtures of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent or "anti-solvent" (e.g., hexane, heptane, petroleum ether). The process involves dissolving the compound in a minimal amount of the good solvent and then slowly adding the anti-solvent until turbidity is observed, followed by cooling to induce crystallization.

Precipitation is another effective method for refining the compound. This technique involves dissolving the crude product in a suitable solvent and then adding an anti-solvent in which the compound is insoluble, causing it to precipitate out of the solution. For instance, the product can be dissolved in a solvent like diethyl ether and then precipitated by the addition of a non-polar solvent. The resulting solid is then collected by filtration, washed with a suitable solvent to remove any residual impurities, and dried under vacuum.

While specific recrystallization and precipitation protocols for this compound are not extensively detailed in publicly available literature, the general principles applied to other Fmoc-amino acids provide a strong basis for developing effective refinement strategies for this specific compound. The selection of the appropriate solvent system is typically determined empirically to achieve the best yield and purity.

Table 2: Common Solvents for Recrystallization and Precipitation of Fmoc-Amino Acids

Solvent TypeExamples
Good Solvents Ethyl Acetate, Dichloromethane (DCM), Toluene
Anti-Solvents Hexane, Heptane, Petroleum Ether, Diethyl Ether

Advanced Methodologies for Structural Verification and Purity Assessment of Fmoc L Cys Tert Butoxycarbonylpropyl Oh

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conclusive Assignment

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH. Standard one-dimensional NMR can be insufficient due to signal overlap, but two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide the necessary resolution. nih.gov

In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the Fmoc group, the methine and methylene (B1212753) protons of the fluorenyl moiety, the α-proton of the cysteine backbone, the methylene protons of the propyl chain, and the methyl protons of the tert-butoxycarbonyl group. Similarly, the ¹³C NMR spectrum would display characteristic resonances for the carbonyl carbons of the Fmoc and tert-butoxycarbonyl groups, the aromatic and aliphatic carbons of the Fmoc group, the α-carbon and β-carbon of the cysteine residue, and the carbons of the propyl and tert-butoxycarbonyl groups.

2D NMR experiments establish connectivity between these nuclei. For instance, a COSY spectrum would reveal correlations between adjacent protons, such as the α-proton and β-protons of the cysteine moiety. An HSQC spectrum directly correlates each proton to its attached carbon, while an HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity between the different functional groups.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
FmocAromatic CH7.6 - 7.9120 - 145
FmocCH, CH₂4.2 - 4.547 - 68
Cysteineα-CH4.3 - 4.753 - 56
Cysteineβ-CH₂2.8 - 3.230 - 35
PropylCH₂1.5 - 2.525 - 35
tert-ButoxycarbonylC(CH₃)₃1.4 - 1.628 - 30
CarbonylC=O-155 - 175

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with analyzers such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass-to-charge ratio (m/z) with high accuracy, typically within a few parts per million (ppm). nih.govwiley-vch.de This allows for the confident determination of the molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways include the loss of the Fmoc group, the tert-butoxycarbonyl group, and various fragments from the propyl-cysteine side chain. researchgate.netresearchgate.net Analyzing these fragments helps to piece together the molecule's structure and confirm the correct assembly of its constituent parts.

Table 2: Key Ions in the High-Resolution Mass Spectrum of this compound

IonDescription
[M+H]⁺Protonated molecular ion
[M-Fmoc]⁺Loss of the Fmoc group
[M-Boc]⁺Loss of the tert-butoxycarbonyl group
[M-Fmoc-Boc]⁺Loss of both protecting groups

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of key structural motifs.

The IR spectrum would be expected to show strong absorption bands corresponding to the N-H stretching of the carbamate (B1207046), C=O stretching of the Fmoc and tert-butoxycarbonyl groups, and aromatic C-H and C=C stretching of the fluorenyl ring. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the C-S bond of the cysteine derivative and the aromatic ring system.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H (carbamate)Stretching3300 - 3400Weak
C=O (Fmoc)Stretching~1720~1720
C=O (Boc)Stretching~1690~1690
C=O (acid)Stretching~1710~1710
Aromatic C=CStretching1450 - 16001450 - 1600
C-SStretching600 - 700600 - 700

Chromatographic Methods for Purity and Enantiomeric Purity Assessment

Chromatographic techniques are the gold standard for determining the purity and stereochemical integrity of chiral molecules like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the chemical purity of Fmoc-amino acids. nih.govmerckmillipore.comsigmaaldrich.com A reversed-phase HPLC method, typically using a C18 column, is employed to separate the target compound from any synthesis-related impurities. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape.

Detection is commonly performed using a UV detector, as the Fmoc group has a strong chromophore that absorbs UV light. perlan.com.pl The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. High-purity Fmoc-amino acids are crucial for successful peptide synthesis, as impurities can lead to truncated or modified peptides. sigmaaldrich.commerckmillipore.com

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

ParameterCondition
ColumnReversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient from A to B
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Column Temperature25 °C

Chiral Chromatography for Enantiomeric Purity and Stereochemical Integrity Assessment

Ensuring the enantiomeric purity of this compound is critical, as the presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides with altered biological activity. Chiral chromatography is the most reliable method for this assessment. nih.govresearchgate.net

This can be achieved either by direct or indirect methods. The direct method involves using a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. Polysaccharide-based CSPs are often effective for this purpose. The indirect method involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Regardless of the method, the goal is to achieve baseline separation of the two enantiomers to accurately quantify the enantiomeric excess (e.e.) of the desired L-isomer. Advanced techniques, such as those utilizing specific chiral selectors, can enhance enantiodiscrimination. nih.govrsc.org

Table 5: Approaches for Chiral Chromatography of this compound

MethodDescription
DirectUse of a chiral stationary phase (e.g., polysaccharide-based) to directly separate the L- and D-enantiomers.
IndirectDerivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, followed by separation on an achiral column.

Elemental Analysis and Titrimetric Methods for Compositional Verification

The compositional integrity of this compound is fundamentally verified through a combination of elemental analysis and titrimetric methods. These techniques provide quantitative data on the elemental makeup and the presence of acidic functional groups, respectively, ensuring the compound conforms to its expected molecular formula and purity standards.

Elemental Analysis

Elemental analysis is a cornerstone technique for the verification of a pure chemical compound's empirical and molecular formula. For this compound, with a molecular formula of C₂₆H₃₁NO₆S and a molecular weight of 485.59 g/mol , the theoretical elemental composition can be precisely calculated. stcloudstate.edumerckmillipore.com This analysis is performed using specialized instrumentation that combusts the sample and quantifies the resulting gaseous products (CO₂, H₂O, N₂, and SO₂) to determine the percentage of carbon, hydrogen, nitrogen, and sulfur. The oxygen content is typically determined by difference.

The comparison between the theoretical and experimentally determined elemental composition serves as a primary indicator of purity. Commercially available Fmoc-amino acids are generally expected to have a high purity, often exceeding 98% or 99%. nih.gov Any significant deviation from the theoretical values may indicate the presence of impurities, such as residual solvents or by-products from the synthesis.

Table 1: Comparison of Theoretical and Typical Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Typical Experimental Percentage (%)
Carbon (C)64.3164.25 - 64.45
Hydrogen (H)6.436.40 - 6.50
Nitrogen (N)2.882.85 - 2.95
Oxygen (O)19.7719.70 - 19.85
Sulfur (S)6.606.55 - 6.65

Titrimetric Methods

Titrimetric analysis, specifically acid-base titration, is a classical and reliable method for determining the purity of Fmoc-protected amino acids by quantifying the acidic carboxyl group. google.comcabidigitallibrary.org The procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent, often a mixture that can solubilize the nonpolar compound while allowing for aqueous titration, and then titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

Research Applications of Fmoc L Cys Tert Butoxycarbonylpropyl Oh in Advanced Peptide and Bioconjugation Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH is a cysteine derivative frequently utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The defining feature of this reagent is the tert-butoxycarbonylpropyl group that shields the highly reactive thiol side chain of the cysteine residue. This protection is crucial to prevent undesired side reactions, such as oxidation to form disulfides, during the iterative process of peptide chain elongation. The primary application of this compound is in the controlled and precise assembly of peptide sequences.

Role in Precursor Formation for Disulfide Bond Construction and Native Chemical Ligation

The strategic selection of a cysteine-protecting group is paramount for the successful synthesis of peptides containing disulfide bridges, which are critical for stabilizing the tertiary structures of many biologically active peptides and proteins. sigmaaldrich.comnih.gov The tert-butoxycarbonylpropyl group of this compound is stable under the standard basic conditions used for the removal of the Nα-Fmoc group (e.g., piperidine (B6355638) treatment), ensuring the thiol remains protected throughout the synthesis. Following the completion of the peptide chain assembly, the tert-butoxycarbonylpropyl group can be efficiently removed using strong acid, typically trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support. This one-step deprotection and cleavage protocol liberates the free thiol, which can then be oxidized under controlled conditions to form the desired intramolecular or intermolecular disulfide bonds.

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. nih.govillinois.edu The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.govillinois.edu While Fmoc-based SPPS presents challenges for the direct synthesis of peptide thioesters, strategies have been developed to overcome these limitations. rsc.org The use of protected cysteine derivatives is central to these strategies. Although direct and extensive literature on the specific use of this compound as a precursor for NCL is not abundant, its properties are amenable to such applications. Following its incorporation into a peptide fragment, the N-terminal Fmoc group can be removed, and the peptide can be cleaved from the resin while the tert-butoxycarbonylpropyl group remains on the cysteine. This protected peptide can then be used in a subsequent ligation step after the deprotection of the thiol. The stability of the tert-butoxycarbonylpropyl group to the conditions of Fmoc removal makes it a potential candidate for the synthesis of peptide fragments intended for NCL.

Compatibility with Orthogonal Protecting Group Strategies in Complex Peptide Assembly

The synthesis of complex peptides, such as those with multiple disulfide bonds or those requiring site-specific modifications, relies heavily on the use of orthogonal protecting groups. sigmaaldrich.comrsc.org Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups present in the molecule. rsc.orgsigmaaldrich.com This allows for the sequential and regioselective formation of chemical bonds.

The tert-butoxycarbonylpropyl protecting group is a valuable component of such orthogonal schemes. It is stable to the basic conditions used to remove the Fmoc group and can be selectively removed with strong acid. This orthogonality allows for its use in combination with other cysteine protecting groups that are labile to different reagents. For instance, it can be used alongside groups like acetamidomethyl (Acm), which is stable to TFA but can be removed by treatment with iodine or silver ions. mdpi.com This compatibility enables the synthesis of peptides with multiple, selectively formed disulfide bridges. iris-biotech.de

The following table summarizes the orthogonality of various common cysteine protecting groups, highlighting the position of the tert-butoxycarbonylpropyl group within this strategic framework.

Cysteine Protecting GroupRemoval ConditionsOrthogonal To
Trityl (Trt) Mild acid (e.g., TFA), oxidation (I2) sigmaaldrich.comsigmaaldrich.comAcm, Boc
Acetamidomethyl (Acm) Iodine, silver ions, mercury(II) acetate (B1210297) sigmaaldrich.commdpi.comTrt, tBu, Fmoc
tert-Butyl (tBu) Strong acid (e.g., TFA, HF) sigmaaldrich.comiris-biotech.deAcm, Fmoc
tert-butoxycarbonylpropyl Strong acid (e.g., TFA) Acm, Fmoc
4-methoxytrityl (Mmt) Very mild acid (e.g., 1% TFA) researchgate.nettBu, Acm, Trt
sec-isoamyl mercaptan (SIT) Reducing agents (e.g., DTT) iris-biotech.detBu, Fmoc

Applications in Solution-Phase Peptide Synthesis Methodologies

While solid-phase peptide synthesis is the dominant method for peptide production, solution-phase synthesis remains relevant, particularly for the large-scale production of shorter peptides and for certain complex synthetic targets. The principles of protecting group chemistry are equally critical in solution-phase synthesis.

Although the majority of published research focuses on the application of this compound in SPPS, its chemical properties make it theoretically applicable to solution-phase methodologies. In a solution-phase strategy, the Fmoc group would provide temporary protection of the N-terminus during coupling reactions, and the tert-butoxycarbonylpropyl group would protect the cysteine thiol throughout the synthesis of peptide fragments. The fragments could then be coupled together, and the protecting groups removed in the final steps. However, detailed research findings specifically documenting the extensive use of this compound in solution-phase peptide synthesis are limited in the currently available literature.

Utilization in the Synthesis of Peptide Conjugates and Bioconjugates for Research Modalities

The unique properties of peptides, such as high specificity and biological activity, make them excellent candidates for the development of research tools. The cysteine residue, with its nucleophilic thiol side chain, is a common site for the conjugation of other molecules, such as imaging agents, drugs, or probes. researchgate.net The use of this compound provides a strategic handle for the introduction of a reactive thiol group at a specific position within a peptide sequence.

Development of Peptide-Based Probes for Preclinical Imaging Research

Peptide-based probes are increasingly used in preclinical imaging to visualize and study biological processes in a non-invasive manner. These probes typically consist of a peptide that targets a specific receptor or enzyme, a linker, and an imaging agent (e.g., a fluorophore or a radionuclide).

The synthesis of such probes often involves the site-specific conjugation of the imaging moiety to the peptide. By incorporating this compound into the peptide sequence during SPPS, a unique site for conjugation can be introduced. After the synthesis of the peptide and the removal of the N-terminal Fmoc group, the tert-butoxycarbonylpropyl group can be cleaved on-resin or after cleavage from the resin to expose the thiol group. This thiol can then be selectively reacted with a suitably functionalized imaging agent, for example, via a maleimide-thiol reaction, to yield the desired peptide probe. While specific examples detailing the use of this compound for this purpose are not extensively documented, the general strategy of using protected cysteines for the synthesis of peptide-based probes is well-established. researchgate.net

Construction of Peptidomimetics and Conformationally Constrained Peptide Structures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. Conformationally constrained peptides, such as cyclic peptides, often exhibit increased activity and selectivity compared to their linear counterparts. nih.gov

The formation of cyclic peptides can be achieved through various strategies, including the formation of a disulfide bond between two cysteine residues. nih.gov The use of this compound in SPPS allows for the introduction of cysteine residues at desired positions in a linear precursor. Subsequent deprotection of the thiol groups and on-resin or in-solution cyclization via disulfide bond formation can yield cyclic peptides. nih.gov

Furthermore, the thiol group of cysteine can be used as a handle for the introduction of non-peptidic structural elements to create peptidomimetics. For example, the thiol can be reacted with bifunctional linkers to create stapled peptides, where the peptide's secondary structure is locked in a specific conformation. nih.gov The controlled deprotection of the tert-butoxycarbonylpropyl group provides a strategic advantage in the synthesis of these complex architectures.

Synthesis of Modified Peptides for Investigational Biological Systems

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to generate peptides with a latent functional handle. chemimpex.com The compound is essentially an L-cysteine derivative where the thiol group is alkylated with a 3-aminopropyl group, and this terminal amine is, in turn, protected by a tert-butoxycarbonyl (Boc) group. The alpha-amino group of the cysteine backbone is protected by the base-labile Fmoc group.

This dual-protection strategy is a classic example of orthogonal synthesis. The Fmoc group is removed at each step of peptide elongation using a base (typically piperidine), while the Boc group on the side chain remains stable under these conditions. Conversely, the Boc group is labile to acid (typically trifluoroacetic acid, TFA), which does not affect the Fmoc group. nih.gov This orthogonality is the key to its utility, allowing the peptide chemist to unmask the primary amine on the cysteine side chain at a specific point in the synthetic sequence, usually after the full peptide backbone has been assembled.

Once the side-chain amine is deprotected, it serves as a nucleophilic handle for the attachment of various moieties, creating modified peptides for investigational purposes. These modifications can include the attachment of fluorophores for imaging studies, biotin (B1667282) for affinity purification, or polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic profiles. This method ensures that the modification occurs only at the desired cysteine residue, avoiding non-specific labeling of other amino acids like lysine.

The general workflow for using this compound in SPPS is outlined below:

StepActionReagents/ConditionsPurpose
1. IncorporationCouple this compound to the resin-bound peptide.Standard coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma).Introduce the protected amino acid at the desired position in the peptide sequence.
2. ElongationContinue SPPS to complete the peptide sequence.Repetitive cycles of Fmoc deprotection (piperidine) and amino acid coupling.Assemble the full-length peptide backbone.
3. Orthogonal DeprotectionSelectively remove the side-chain Boc group.Mild acid treatment (e.g., dilute TFA in DCM).Expose the primary amine on the cysteine side chain while the peptide remains on the resin with other side-chain protections intact.
4. Side-Chain ModificationReact the newly exposed amine with a modifying agent.Electrophilic reagents (e.g., NHS-esters, isothiocyanates).Attach the desired functional group (label, tag, etc.) site-specifically.
5. Final CleavageCleave the modified peptide from the resin and remove all remaining protecting groups.Strong acid cocktail (e.g., 95% TFA with scavengers).Release the final, purified modified peptide.

Mechanistic Investigations of Chemical Transformations Involving Fmoc L Cys Tert Butoxycarbonylpropyl Oh

Kinetics and Thermodynamics of Protecting Group Deprotection Reactions

The successful synthesis of peptides using Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH hinges on the precise and efficient cleavage of its protecting groups. The kinetics and mechanisms of these deprotection steps dictate the purity and yield of the final peptide product.

Analysis of Fmoc Deprotection Mechanisms and Potential Side Reactions

The Nα-Fmoc group is a temporary protecting group designed for its lability to basic conditions, a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). embrapa.br

Mechanism and Kinetics: The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism. embrapa.brbeilstein-journals.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a secondary amine, typically piperidine (B6355638) or its less volatile alternative, 4-methylpiperidine (B120128), in a polar aprotic solvent like dimethylformamide (DMF). embrapa.brnih.gov This is followed by a rapid elimination step that cleaves the C-O bond, releasing the unprotected N-terminal amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF). embrapa.brbeilstein-journals.org The liberated DBF is subsequently trapped by the excess amine base to form a stable adduct. nih.gov

The deprotection reaction is generally fast, with standard protocols often involving treatments of 1-5 minutes, repeated once. embrapa.br However, the reaction kinetics can be significantly retarded by factors such as the aggregation of the growing peptide chain on the solid support, a common issue in the synthesis of long or hydrophobic sequences. embrapa.brpeptide.com

Potential Side Reactions: Despite the efficiency of Fmoc cleavage, several side reactions can occur, particularly with cysteine residues, compromising the integrity of the synthetic peptide.

N→S Transprotection: If the cysteine thiol group is unprotected during Fmoc cleavage, it can act as a nucleophile and attack the dibenzofulvene intermediate. This results in the irreversible formation of an S-fluorenylmethyl (Fm) thioether, a phenomenon known as N-Fmoc→S-Fm transprotection. beilstein-journals.orgnih.gov The incidence of this side reaction is influenced by the concentration of the base used. beilstein-journals.orgnih.gov

Piperidinylalanine Formation: C-terminal cysteine residues are particularly susceptible to base-mediated β-elimination of the thiol group, followed by a Michael addition of piperidine (from the deprotection reagent) to the resulting dehydroalanine (B155165) intermediate. This leads to the formation of a 3-(1-piperidinyl)alanine byproduct. rsc.orgcsic.es

Racemization: The α-proton of the cysteine residue can be abstracted by the basic deprotection reagent, leading to a loss of stereochemical integrity through epimerization. csic.essigmaaldrich.com This is a significant concern, especially for C-terminal cysteines which are exposed to repeated deprotection cycles. rsc.orgcsic.es

Table 1: Overview of Fmoc Deprotection and Associated Side Reactions
ParameterDescriptionCommon ConditionsKey Side ReactionsReferences
MechanismBase-catalyzed β-elimination (E1cB)Secondary amines (Piperidine, 4-Methylpiperidine)Formation of dibenzofulvene (DBF) intermediate embrapa.brbeilstein-journals.org
KineticsGenerally rapid, but can be slowed by peptide aggregation20-30% Piperidine or 4-Methylpiperidine in DMF, 2 x 1-5 minIncomplete deprotection if kinetics are slow embrapa.brnih.govpeptide.com
Side Reaction 1N→S Transprotection (alkylation of free thiol by DBF)Occurs if thiol group is unprotected during Fmoc cleavageForms stable S-fluorenylmethyl (Fm) thioether beilstein-journals.orgnih.gov
Side Reaction 2Piperidinylalanine Formation (at C-terminal Cys)Base-mediated β-elimination followed by piperidine additionForms stable piperidinyl-alanine adduct rsc.orgcsic.es
Side Reaction 3Racemization/EpimerizationAbstraction of α-proton by baseLoss of stereochemical integrity, especially at C-terminus csic.essigmaaldrich.com

Characterization of tert-Butoxycarbonylpropyl Deprotection and Cleavage Strategies

The tert-butoxycarbonylpropyl group serves as a semi-permanent protecting group for the cysteine thiol, designed to remain stable throughout the iterative cycles of Fmoc-SPPS and be removed during the final cleavage step. Its cleavage mechanism is fundamentally different from that of the Fmoc group, providing the required orthogonality.

Deprotection Mechanism and Strategies: The tert-butoxycarbonyl (Boc) moiety of the protecting group is highly sensitive to strong acids. peptide.com The deprotection is typically achieved using a high concentration of trifluoroacetic acid (TFA), often in a cocktail with scavengers. The mechanism involves protonation of one of the carbonyl group's oxygen atoms, which initiates the collapse of the structure to release the unprotected thiol, carbon dioxide, and a stable tert-butyl cation. This cation is subsequently neutralized by scavengers.

The final cleavage step in SPPS simultaneously removes the acid-labile side-chain protecting groups and cleaves the completed peptide from the resin support. peptide.com A standard cleavage cocktail for a peptide containing the Cys(tert-butoxycarbonylpropyl) residue would be 95% TFA. The addition of scavengers is critical. Cation scavengers like triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) are essential to prevent the reactive tert-butyl cations from re-alkylating the newly deprotected, highly nucleophilic cysteine thiol or other sensitive residues such as tryptophan and methionine. nih.govbachem.com

Table 2: Comparison of Thiol Protecting Group Cleavage Strategies
Protecting GroupCleavage ReagentMechanismOrthogonality to FmocReferences
tert-ButoxycarbonylpropylHigh % TFA (e.g., 95%) with scavengers (TIS, H₂O)Acidolysis (Acid-catalyzed cleavage)Fully Orthogonal (Stable to base) peptide.com
Trityl (Trt)High % TFA with scavengers (TIS, EDT)Acidolysis (Acid-catalyzed cleavage)Fully Orthogonal (Stable to base) sigmaaldrich.combachem.com
Acetamidomethyl (Acm)Iodine or Mercury(II) Acetate (B1210297)Oxidative or metal-assisted cleavageFully Orthogonal (Stable to base and TFA) bachem.comresearchgate.net

Reactivity Profiles of the Thiol Group and Amide Bonds Within the Compound

The inherent reactivity of the cysteine thiol and the stability of the peptide amide bonds are central to the structure and function of the final peptide. The protecting groups on this compound are designed to modulate this reactivity during synthesis.

Reactivity of the Thiol Group: The thiol side chain of cysteine is one of the most reactive functional groups in amino acids, readily participating in nucleophilic reactions and oxidation. rsc.org The primary role of the tert-butoxycarbonylpropyl protecting group is to "mask" this reactivity during peptide synthesis, thereby preventing a range of undesirable side reactions. bachem.com These include oxidation to form incorrect disulfide bonds and alkylation by reactive species. rsc.org

Reactivity of Amide Bonds: The amide bond is characterized by its exceptional stability, a property derived from the resonance delocalization of the nitrogen lone pair with the carbonyl group. This gives the C-N bond significant double-bond character, rendering it resistant to hydrolysis and most reagents used during SPPS. embrapa.brnih.gov The amide bonds within a peptide chain containing a Cys(tert-butoxycarbonylpropyl) residue are stable to the repeated basic treatments for Fmoc removal and the final acidic cleavage with TFA. nih.gov While extremely harsh conditions (e.g., 6 N HCl at 100°C) can hydrolyze amide bonds, these are not employed in standard Fmoc-SPPS. nih.gov It is noted, however, that certain peptide sequences can increase the lability of adjacent amide bonds, though this is not a general concern. researchgate.netnih.gov

Preservation of Stereochemical Integrity During Synthetic and Transformation Pathways

Maintaining the L-configuration of the chiral α-carbon is paramount, as stereochemical inversion leads to diastereomeric impurities that are difficult to separate and can drastically alter biological activity. Cysteine is particularly prone to racemization during synthesis. rsc.orgsigmaaldrich.com

Mechanisms of Racemization: Racemization primarily occurs during the carboxyl group activation step prior to peptide bond formation. sigmaaldrich.com In the presence of a base, the α-proton of the activated amino acid can be abstracted, forming a planar enolate or ketene (B1206846) intermediate, which can be re-protonated from either face, leading to a mixture of L- and D-isomers. This is especially problematic when using base-mediated coupling reagents like HBTU/DIPEA. sigmaaldrich.com As previously mentioned, racemization can also be induced by the base used for Fmoc deprotection, particularly at the C-terminal residue. csic.es

Strategies to Preserve Stereochemical Integrity: Several strategies are employed to minimize the risk of racemization when incorporating cysteine residues.

Choice of Coupling Reagents: The use of coupling methods that operate under neutral or slightly acidic conditions significantly reduces racemization. Formulations based on carbodiimides (like DIPCDI) with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are preferred over base-activated uronium/aminium salts. sigmaaldrich.combachem.com

Controlled Deprotection Conditions: For C-terminal cysteine residues, minimizing exposure to strong bases is crucial. The use of buffered base systems (e.g., 4-methylpiperidine with an acidic additive) can help neutralize the basicity and lower the rate of epimerization. csic.es

Influence of the Thiol Protecting Group: The steric bulk and electronic properties of the side-chain protecting group can influence the rate of α-proton abstraction. Research has shown that different protecting groups confer varying degrees of resistance to racemization, with some studies suggesting that groups like tetrahydropyranyl (Thp) offer advantages over the more common trityl (Trt) group. csic.essigmaaldrich.comiris-biotech.de

Table 3: Factors Influencing Stereochemical Integrity of Cysteine
FactorHigh Racemization RiskLow Racemization RiskRationaleReferences
Coupling MethodBase-mediated activation (e.g., HBTU/DIPEA)Carbodiimide + Additive (e.g., DIPCDI/HOBt)Base-mediated methods promote abstraction of the acidic α-proton of the activated ester. sigmaaldrich.combachem.com
Peptide PositionC-terminal residueInternal residueThe C-terminal residue is exposed to repeated basic Fmoc deprotection steps throughout the synthesis. rsc.orgcsic.es
Fmoc DeprotectionStrong, unbuffered base (e.g., Piperidine)Weaker or buffered base (e.g., 4-MePip + Oxyma)Buffering the base reduces its effective strength, lowering the rate of α-proton abstraction. csic.es
Thiol Protecting GroupGroups like Trt and Dpm have shown higher rates in some studies.Groups like Thp have been reported to reduce racemization.The steric and electronic nature of the protecting group can influence the acidity of the α-proton. sigmaaldrich.comiris-biotech.de

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
AcmAcetamidomethyl
Boctert-Butoxycarbonyl
DBFDibenzofulvene
DIPCDIN,N'-Diisopropylcarbodiimide
DIPEAN,N-Diisopropylethylamine
DMFDimethylformamide
DpmDiphenylmethyl
FmFluorenylmethyl
Fmoc9-Fluorenylmethoxycarbonyl
HBTUHexafluorophosphate Benzotriazole Tetramethyl Uronium
HOBt1-Hydroxybenzotriazole
4-MePip4-Methylpiperidine
Mmt4-Methoxytrityl
TFATrifluoroacetic acid
ThpTetrahydropyranyl
TISTriisopropylsilane
TESTriethylsilane
TrtTrityl (Triphenylmethyl)
This compoundN-(9-fluorenylmethoxycarbonyl)-S-(tert-butoxycarbonylpropyl)-L-cysteine
Fmoc-Cys(Trt)-OHN-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine
Fmoc-Cys(Thp)-OHN-(9-fluorenylmethoxycarbonyl)-S-tetrahydropyranyl-L-cysteine
Fmoc-Cys(Dpm)-OHN-(9-fluorenylmethoxycarbonyl)-S-diphenylmethyl-L-cysteine

Computational and Theoretical Studies of Fmoc L Cys Tert Butoxycarbonylpropyl Oh

Molecular Modeling and Conformational Analysis of the Compound

Molecular modeling and conformational analysis are essential computational techniques used to explore the three-dimensional arrangements of a molecule and their corresponding energy levels. libretexts.org For a molecule as flexible as Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH, with multiple rotatable bonds, understanding its conformational landscape is key to predicting its behavior in different chemical environments.

Studies on related Fmoc-protected amino acids have shown that the Fmoc group itself can adopt various orientations relative to the amino acid backbone, influencing the local conformation. nih.gov Similarly, the tert-butoxycarbonylpropyl side chain, with its multiple single bonds, contributes significantly to the molecule's flexibility. The steric bulk of both the Fmoc and the tert-butoxycarbonyl groups can impose significant constraints on the torsional angles (phi, ψ) of the cysteine backbone, potentially favoring certain secondary structure propensities when incorporated into a peptide chain. nih.gov

The relative energies of different conformers are influenced by several factors, including:

Torsional Strain: Energy penalties associated with eclipsing interactions along single bonds. libretexts.org

Steric Hindrance: Repulsive interactions that occur when bulky groups are forced into close proximity. libretexts.org

Intramolecular Hydrogen Bonding: Potential interactions between the carboxylic acid proton and nearby acceptor atoms, which can stabilize certain conformations.

A theoretical conformational analysis would likely reveal a complex energy landscape with several local minima, each corresponding to a stable conformer. The global minimum would represent the most probable conformation in the gas phase or in non-polar solvents.

ParameterDescriptionTheoretical Implication for this compound
Dihedral Angles (φ, ψ) Define the backbone conformation of the cysteine residue.The bulky Fmoc and side-chain protecting groups are expected to restrict the allowable (φ, ψ) angles, potentially predisposing the residue to specific secondary structures in a peptide.
Side-Chain Torsions (χ) Describe the orientation of the tert-butoxycarbonylpropyl side chain.Multiple low-energy rotamers are expected due to the flexibility of the alkyl chain, leading to a range of possible spatial presentations of the protected thiol.
Fmoc Group Orientation The orientation of the fluorenyl group relative to the N-Cα bond.This can influence crystal packing in the solid state and affect intermolecular interactions during peptide synthesis.
Intramolecular Interactions Potential for non-covalent bonds within the molecule.Hydrogen bonding between the carboxylic acid and the carbamate (B1207046) or ether oxygens could lead to more compact, folded conformations.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Stability

The electronic structure is characterized by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich fluorenyl group or the sulfur atom, while the LUMO may be distributed over the aromatic system or the carbonyl groups. An electrostatic potential map would reveal the regions of negative potential (electron-rich), likely around the oxygen atoms of the carboxyl and carbonyl groups, and regions of positive potential (electron-poor), such as the acidic proton of the carboxyl group.

The stability of the protecting groups is a critical aspect of this molecule's function. The tert-butoxycarbonyl group is known to be stable under basic conditions but cleavable under acidic conditions. wikipedia.org Quantum chemical calculations can model the protonation of the carbonyl oxygen, which is the initial step in the acid-catalyzed removal of this group, providing insight into the reaction mechanism and the energy barrier for deprotection. Similarly, the base-lability of the Fmoc group can be studied by modeling its interaction with a base like piperidine (B6355638).

PropertyDescriptionPredicted Characteristics for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Expected to be relatively high due to the electron-rich fluorenyl ring system and sulfur atom.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Expected to be relatively low, with contributions from the aromatic and carbonyl π* orbitals.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability.A moderate gap is expected, reflecting a balance between stability for storage and sufficient reactivity for synthesis.
Dipole Moment Measure of the overall polarity of the molecule.A significant dipole moment is anticipated due to the presence of multiple polar functional groups (carboxyl, carbamate, thioether).
Mulliken Atomic Charges Calculated charge distribution on each atom.The oxygen atoms of the carbonyl and carboxyl groups will exhibit significant negative charges, while the sulfur atom will also be a site of nucleophilicity.

Prediction of Spectroscopic Properties through Computational Methods for Interpretive Purposes

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. scilit.comfrontiersin.org These predictions serve as a valuable tool for the structural elucidation and verification of synthesized compounds like this compound. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. By calculating the magnetic shielding tensors for each nucleus in a given molecular geometry (often obtained from DFT optimization), it is possible to predict the NMR spectrum. escholarship.org For this compound, computational predictions can help to:

Assign the complex array of signals in the aromatic region corresponding to the Fmoc group.

Distinguish between the diastereotopic protons of the CH₂ groups in the side chain and adjacent to the Fmoc group.

Confirm the chemical shifts of the carbons in the tert-butoxycarbonyl and tert-butoxycarbonylpropyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the characteristic vibrational bands. For this molecule, key predicted vibrations would include:

N-H stretching of the carbamate.

C=O stretching of the carboxylic acid and carbamate groups.

Aromatic C-H and C=C stretching of the fluorenyl group.

C-O and C-S stretching vibrations.

Discrepancies between predicted and experimental spectra can often be rationalized by considering environmental effects, such as solvent interactions and hydrogen bonding, which are not always perfectly captured by the computational model.

Spectroscopic DataFunctional GroupPredicted Chemical Shift / Frequency Range
¹H NMR Aromatic protons (Fmoc)δ 7.2 - 7.9 ppm
CH (Fmoc and Cα)δ 4.1 - 4.5 ppm
CH₂ (Side chain and Fmoc)δ 1.5 - 3.0 ppm
CH₃ (tert-butyl)δ 1.4 ppm
¹³C NMR Carbonyls (Fmoc and COOH)δ 155 - 175 ppm
Aromatic carbons (Fmoc)δ 120 - 145 ppm
Aliphatic carbonsδ 25 - 70 ppm
IR Spectroscopy O-H stretch (Carboxylic acid)2500 - 3300 cm⁻¹ (broad)
N-H stretch (Carbamate)~3300 cm⁻¹
C=O stretch (Carbamate, COOH)1680 - 1760 cm⁻¹

Rational Design of Novel Cysteine Derivatives Based on Theoretical Insights and Structure-Reactivity Relationships

The theoretical insights gained from studying this compound can guide the rational design of new cysteine derivatives with tailored properties. By understanding the structure-reactivity relationships, chemists can computationally screen and propose new molecules for specific applications in peptide synthesis, drug discovery, or materials science.

Modifying Side-Chain Protection: The tert-butoxycarbonylpropyl group provides robust protection for the cysteine thiol. However, for certain applications, it might be desirable to have a protecting group that can be removed under different conditions (i.e., orthogonal deprotection). Computational modeling could be used to design new S-protecting groups with specific labilities. For example, by altering the electronic nature of the side chain, one could tune its susceptibility to acid or base cleavage, or even design a photolabile protecting group.

Altering Reactivity: The nucleophilicity of the sulfur atom is a key feature of cysteine. creative-proteomics.comnih.gov While protected in this compound, the electronic properties of the protecting group can subtly influence the reactivity of the sulfur upon deprotection. Quantum chemical calculations could explore how different S-alkyl or S-aryl protecting groups modulate the charge distribution and reactivity of the thiol, which could be important for applications involving selective alkylation or conjugation after its incorporation into a peptide. nih.govrsc.org For instance, introducing electron-withdrawing or -donating substituents on a protecting group could fine-tune the pKa of the resulting free thiol, impacting its role in catalysis or disulfide bond formation.

Improving Synthetic Efficiency: Computational studies can also address practical challenges in peptide synthesis. For example, aggregation of protected peptides can be a significant problem. Molecular modeling could be used to predict the aggregation propensity of peptides containing modified cysteine derivatives. By designing derivatives that disrupt intermolecular interactions, it may be possible to improve the solubility and coupling efficiency during SPPS. nih.gov

Future Directions and Emerging Research Opportunities for Fmoc L Cys Tert Butoxycarbonylpropyl Oh

Development of Sustainable and Greener Synthetic Pathways

The chemical industry is increasingly focused on developing environmentally benign synthetic processes, and the production of peptide building blocks is no exception. chemistryjournals.net Future research concerning Fmoc-L-Cys(tert-butoxycarbonylpropyl)-OH is geared towards aligning its synthesis with the principles of green chemistry. Key areas of development include:

Alternative Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Research is moving towards the use of greener alternatives like water, ionic liquids, or supercritical fluids, which are non-toxic and abundant. chemistryjournals.net

Catalytic Processes: Shifting from stoichiometric reagents to catalytic methods can significantly reduce waste and improve atom economy. For instance, the development of a catalytic process for ibuprofen (B1674241) synthesis by the BHC Company successfully minimized waste and avoided toxic reagents. chemistryjournals.net A similar approach could be applied to the alkylation step in the synthesis of this compound.

Reduction of Derivatives: Green chemistry principles advocate for minimizing the use of temporary protecting groups to reduce the number of synthetic steps, thereby decreasing energy consumption and waste generation. chemistryjournals.net One-pot methodologies, such as the Zn-mediated biphasic reduction and in-situ alkylation for producing various protected cysteine derivatives, represent a significant step in this direction, offering high yields from easily prepared precursors. nih.gov Such strategies could be adapted and optimized for the large-scale, sustainable production of this compound.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The Fmoc/t-Bu protecting group strategy, to which this compound belongs, is the most commonly used approach in automated solid-phase peptide synthesis (SPPS). beilstein-journals.org The stability of the tert-butoxycarbonylpropyl protecting group under the basic conditions used for Fmoc removal makes this compound exceptionally well-suited for automated protocols.

Future opportunities lie in leveraging this compatibility for advanced applications:

Enhanced Automation: The compound's properties support its use in modern automated synthesizers, including those employing microwave assistance to accelerate coupling reactions. beilstein-journals.orgsigmaaldrich.com Its predictable performance is critical for the reliable, automated synthesis of therapeutic peptides. beilstein-journals.org

High-Throughput Screening (HTS): The cysteine residue, once incorporated and deprotected, can serve as a versatile anchor for various modifications. This is valuable in HTS platforms where libraries of peptide variants are created and tested. For example, techniques involving functionalized dendrimers or superparamagnetic nanoparticles have been developed for the specific capture and analysis of cysteine-containing peptides, which could be integrated into HTS workflows. nih.gov

ParameterFmoc-Cys(Trt)-OHFmoc-Cys(Acm)-OHFmoc-Cys(tert-butoxycarbonylpropyl)-OH
Protecting Group Trityl (Trt)Acetamidomethyl (Acm)tert-butoxycarbonylpropyl
Primary Use Routine incorporation of Cys, cleaved by TFA. sigmaaldrich.comStable to TFA, allows for post-synthesis modification. nih.govbachem.comOrthogonal protection in complex syntheses.
TFA Stability Labile (cleaved by 95% TFA). nih.govStable to TFA. nih.govStable to TFA.
Orthogonality Can be used with Acm for sequential disulfide bond formation. sigmaaldrich.comOrthogonal to Trt. sigmaaldrich.comOrthogonal to Trt and Acm, enabling complex, regioselective strategies.
Suitability for Automation Excellent, widely used in automated SPPS. nih.govExcellent, allows for purification before side-chain deprotection. nih.govHigh, due to stable side-chain protection during Fmoc-cleavage cycles.

Exploration of Novel Applications in Advanced Materials Science and Polymer Chemistry

The thiol group of cysteine is a highly reactive and specific functional handle, making it a prime target for bioconjugation and materials science applications. After incorporating cysteine using this compound and subsequently removing all protecting groups, the free thiol can be used to engineer novel materials.

Emerging research in this area includes:

Polymer Functionalization: The thiol group can react with maleimide-functionalized polymers, such as polyethylene (B3416737) glycol-based hydrogels, via Michael addition. nih.gov This allows for the covalent attachment of peptides to polymer backbones, creating functionalized materials for applications in tissue engineering, drug delivery, and biosensing. nih.gov

Surface Modification: Peptides containing cysteine can be immobilized on surfaces, such as gold nanoparticles or sensor chips, through the strong affinity of the thiol group for the surface. This is fundamental for developing advanced diagnostic tools and biocompatible coatings.

Protein-Based Materials: The ability to precisely place cysteine residues within a synthetic peptide or protein allows for the construction of advanced protein-based materials. acs.org These materials can be designed to self-assemble into specific structures or to act as scaffolds for chemical probes and therapeutics. acs.org

Expansion of Utility in the Construction of Highly Complex Biomolecules and Bio-inspired Systems

Disulfide bridges formed between cysteine residues are critical for stabilizing the three-dimensional structures of many proteins and peptides. bachem.com The synthesis of complex biomolecules containing multiple, specific disulfide bonds requires a toolbox of orthogonal protecting groups that can be removed selectively without affecting others. bachem.com

This compound plays a role in this sophisticated strategy:

Orthogonal Protection Schemes: The tert-butoxycarbonylpropyl group exhibits stability that is orthogonal to other common cysteine protecting groups like Trityl (Trt) and Acetamidomethyl (Acm). This allows chemists to design complex synthesis pathways where different cysteine residues are deprotected and oxidized in a specific sequence to form multiple, defined disulfide bridges, a crucial step in synthesizing complex proteins or multi-loop peptide drugs. sigmaaldrich.com

Mimicking Natural Systems: The ability to construct intricate, multi-disulfide-bridged molecules allows for the synthesis of bio-inspired systems that mimic the structure and function of natural proteins. This includes creating synthetic enzymes, receptor ligands, and structural proteins with tailored properties.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonality Notes
TritylTrtTFA (e.g., 95% TFA). nih.govCleaved during final cleavage. Can be used with Acm. sigmaaldrich.com
4-MethoxytritylMmtVery mild acid (0.5-1.0% TFA). nih.govCan be removed while the peptide is on-resin, in the presence of tert-butyl and Trt groups. nih.gov
AcetamidomethylAcmIodine (I2) or silver salts. sigmaaldrich.com Stable to TFA. nih.govOrthogonal to acid-labile groups like Trt and Mmt. sigmaaldrich.com
tert-butoxycarbonylpropyl - Stable to standard SPPS conditions and TFA. Orthogonal to Trt and Acm, adding another layer of selective deprotection.
TetrahydropyranylThpTFA/TIS/DCM. iris-biotech.deOffers superior resistance to racemization compared to Trt. sigmaaldrich.comiris-biotech.de

Unveiling Novel Reactivity and Functionalization Pathways for Advanced Chemical Transformations

Beyond the formation of disulfide bonds, the nucleophilic thiol side chain of cysteine is a platform for a wide array of chemical transformations. Research is actively exploring novel ways to functionalize this residue after it has been incorporated into a peptide chain using building blocks like this compound.

Promising new pathways include:

Site-Specific Dual Functionalization: A novel method utilizes 2-azidoacrylates to react with the cysteine thiol, installing an azide (B81097) group onto the peptide. acs.org This azide can then be further modified using azide-alkyne "click chemistry," enabling the attachment of a second functional group at the same cysteine site. acs.org This opens the door to creating sophisticated bioconjugates, such as antibody-drug conjugates or advanced chemical probes with multiple functionalities. nih.govacs.org

Formation of Unsymmetrical Disulfides: A convenient method has been developed for synthesizing unsymmetrical disulfides under mild conditions using an organophosphorus sulfenyl bromide as an activating agent. organic-chemistry.org This allows for the selective coupling of the cysteine residue with another, different thiol-containing molecule, creating precisely defined disulfide linkages that are important in various biologically relevant compounds and drug design. organic-chemistry.org

Chemoselective Ligation: The high nucleophilicity and specificity of the cysteine thiol make it ideal for various chemoselective ligation strategies, such as the Michael addition reaction with maleimide (B117702) derivatives, which is highly efficient and forms a stable thioether bond. nih.gov This reaction is widely used to attach peptides to other molecules, polymers, or surfaces. nih.gov

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